1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene
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Overview
Description
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene is a chemical compound characterized by its molecular structure, which includes two isocyanomethyl groups attached to a benzene ring with two additional methyl groups at the 2 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the reaction of 1,5-dimethyl-2,4-bis(1-methylethyl)-benzene with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce the isocyanomethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanomethyl groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium amide) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diamines or secondary amines.
Substitution: Formation of halogenated benzene derivatives or nitro compounds.
Scientific Research Applications
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It may be explored for its potential therapeutic properties in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,5-Bis-isocyanomethyl-2,4-dimethyl-benzene is unique due to its specific arrangement of isocyanomethyl and methyl groups on the benzene ring. Similar compounds include:
1,4-Bis-isocyanomethyl-2,5-dimethyl-benzene: Similar structure but different positions of substituents.
1,3-Bis-isocyanomethyl-2,4-dimethyl-benzene: Different positions of isocyanomethyl groups.
These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.
Properties
IUPAC Name |
1,5-bis(isocyanomethyl)-2,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-10(2)12(8-14-4)6-11(9)7-13-3/h5-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZJXFTROIUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C[N+]#[C-])C[N+]#[C-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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